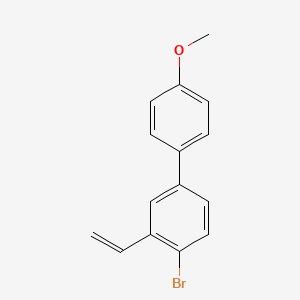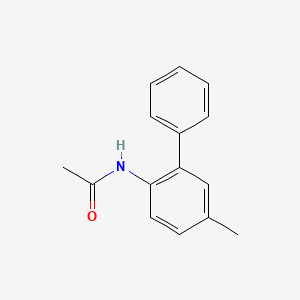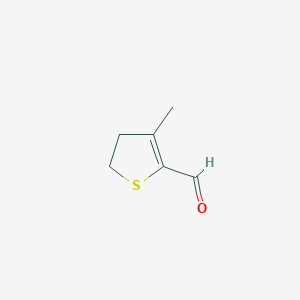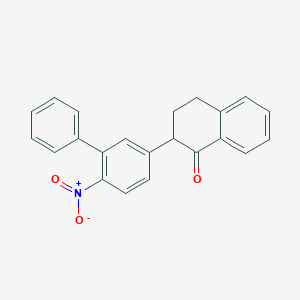
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is a compound that features a phenoxazine core substituted with a trimethylsilyl group at the para position of the phenyl ring. The trimethylsilyl group is known for its chemical inertness and large molecular volume, which makes it useful in various applications . Phenoxazine derivatives are known for their diverse applications in organic electronics, photonics, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine typically involves the following steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the cyclization of o-aminophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated silylation processes to introduce the trimethylsilyl group efficiently.
化学反応の分析
Types of Reactions
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine can undergo various chemical reactions, including:
Oxidation: The phenoxazine core can be oxidized to form phenoxazine-5,10-dioxide.
Reduction: Reduction of the phenoxazine core can yield phenoxazine derivatives with different oxidation states.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents).
Major Products
Oxidation: Phenoxazine-5,10-dioxide.
Reduction: Reduced phenoxazine derivatives.
Substitution: Various substituted phenoxazine derivatives depending on the substituent introduced.
科学的研究の応用
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine involves its interaction with molecular targets through its phenoxazine core. The trimethylsilyl group can influence the compound’s solubility and stability, enhancing its performance in various applications. The phenoxazine core can participate in redox reactions, making it useful in electronic and photonic applications.
類似化合物との比較
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks the trimethylsilyl group, which affects its solubility and reactivity.
10-(4-Methylphenyl)-10H-phenoxazine: Contains a methyl group instead of a trimethylsilyl group, leading to different steric and electronic properties.
10-(4-Methoxyphenyl)-10H-phenoxazine: Features a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
10-(4-(Trimethylsilyl)phenyl)-10H-phenoxazine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical inertness and a large molecular volume. This makes it particularly useful in applications where stability and specific steric effects are desired.
特性
分子式 |
C21H21NOSi |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
trimethyl-(4-phenoxazin-10-ylphenyl)silane |
InChI |
InChI=1S/C21H21NOSi/c1-24(2,3)17-14-12-16(13-15-17)22-18-8-4-6-10-20(18)23-21-11-7-5-9-19(21)22/h4-15H,1-3H3 |
InChIキー |
MXIJPMCZXSGGTC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)




![1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127719.png)



![N,N,2,3-tetramethyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14127739.png)

![3-[4-(Methylsulfanyl)butyl]-5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one](/img/structure/B14127750.png)
